molecular formula C9H5Cl2NO B3224161 6,7-Dichloro-1H-indole-3-carbaldehyde CAS No. 1227564-00-2

6,7-Dichloro-1H-indole-3-carbaldehyde

Cat. No.: B3224161
CAS No.: 1227564-00-2
M. Wt: 214.04 g/mol
InChI Key: OTJCHOSZKRCMIB-UHFFFAOYSA-N
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Description

6,7-Dichloro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of two chlorine atoms at the 6th and 7th positions of the indole ring and an aldehyde group at the 3rd position. Indole derivatives are significant in various fields due to their biological activities and synthetic versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-1H-indole-3-carbaldehyde typically involves the formylation of 6,7-dichloroindole. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . The reaction proceeds under mild conditions and yields the desired aldehyde.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,7-Dichloro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s binding affinity to certain receptors, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-1H-indole-3-carbaldehyde is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to certain molecular targets and increase its versatility in synthetic applications .

Properties

IUPAC Name

6,7-dichloro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-7-2-1-6-5(4-13)3-12-9(6)8(7)11/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJCHOSZKRCMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CN2)C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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